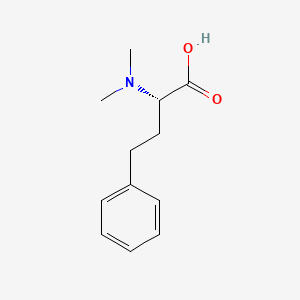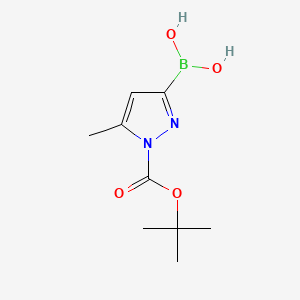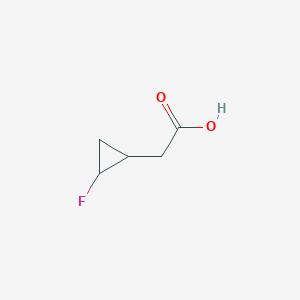
(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a hydroxy-dimethoxyphenyl group and a piperazinyl prop-2-en-1-one moiety. It is often studied for its potential biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride typically involves a multi-step process. One common method includes the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with piperazine in the presence of a base, followed by the addition of a suitable acylating agent to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of catalysts and automated monitoring systems can further enhance the production process, ensuring consistent quality and high throughput.
化学反応の分析
Types of Reactions
(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
科学的研究の応用
(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the piperazinyl moiety can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one
- (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one
- (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(morpholin-1-yl)prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
分子式 |
C15H22Cl2N2O4 |
|---|---|
分子量 |
365.2 g/mol |
IUPAC名 |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-piperazin-1-ylprop-2-en-1-one;dihydrochloride |
InChI |
InChI=1S/C15H20N2O4.2ClH/c1-20-12-9-11(10-13(21-2)15(12)19)3-4-14(18)17-7-5-16-6-8-17;;/h3-4,9-10,16,19H,5-8H2,1-2H3;2*1H/b4-3+;; |
InChIキー |
RTDUVDJJDKAKDB-CZEFNJPISA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)N2CCNCC2.Cl.Cl |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCNCC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296904.png)
![7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15296916.png)
![1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B15296920.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid](/img/structure/B15296928.png)

![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate](/img/structure/B15296934.png)


![2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15296950.png)




![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B15296993.png)
